3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C18H9Cl2F3N4 and its molecular weight is 409.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Pyrazolopyrimidines often exert their effects by binding to their target proteins and inhibiting their activity .
Biochemical Pathways
Inhibition of cdks by pyrazolopyrimidines can affect cell cycle progression and potentially induce apoptosis .
Result of Action
Inhibition of cdks can lead to cell cycle arrest and apoptosis, which could potentially have anti-cancer effects .
生物活性
The compound 3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in oncology and other diseases. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a trifluoromethyl group and a chlorophenyl moiety, which are significant for its biological activity. The presence of these substituents enhances the compound's interaction with biological targets.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. The specific compound of interest has been evaluated for its inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound acts primarily as a kinase inhibitor , targeting specific pathways involved in tumor growth and survival. For instance, it has shown efficacy against c-KIT mutants associated with gastrointestinal stromal tumors (GISTs), which are often resistant to standard therapies like imatinib .
- Case Study : In a study conducted by Zhang et al., the compound demonstrated significant cytotoxicity against GIST cells with various c-KIT mutations, suggesting its potential as a second-line treatment option .
Enzymatic Inhibition
The compound also exhibits enzymatic inhibitory activity, particularly against kinases involved in cancer progression.
- Tyrosine Kinase Inhibition : As reported in multiple studies, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tyrosine kinases effectively. This inhibition is crucial for blocking signaling pathways that promote tumor cell proliferation .
Synthesis and Functionalization
The synthesis of this compound typically involves several key steps:
- Formation of Pyrazolo[1,5-a]pyrimidine Core : The initial step involves the reaction of substituted aminopyrazoles with appropriate electrophiles.
- Introduction of Chlorophenyl and Trifluoromethyl Groups : These groups are introduced through electrophilic aromatic substitution reactions.
Summary of Synthesis Pathways
Step | Reaction Type | Reagents | Yield |
---|---|---|---|
1 | Electrophilic Substitution | Aminopyrazole + Electrophile | High |
2 | Aromatic Substitution | Chlorobenzene + Trifluoromethyl source | Moderate |
Pharmacological Studies
Recent studies highlight the pharmacological profile of this compound:
- In Vitro Studies : The compound has shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
- In Vivo Efficacy : Animal models have demonstrated that the compound can significantly reduce tumor size when administered at therapeutic doses, showcasing its potential for clinical application.
特性
IUPAC Name |
3-(4-chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4/c19-12-3-1-10(2-4-12)13-9-26-27-15(5-6-24-17(13)27)16-14(20)7-11(8-25-16)18(21,22)23/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDJOFDVINHIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。